molecular formula C15H17FN2O3 B6577337 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1235666-54-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No. B6577337
CAS RN: 1235666-54-2
M. Wt: 292.30 g/mol
InChI Key: QAAKOXDPYNVLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide (4F-DM-OA) is a synthetic organic compound that has been used in research for its various properties. It is a member of the oxazolidinone family of compounds, which are known to possess a wide range of biological activities. 4F-DM-OA has been the subject of numerous studies due to its potential therapeutic applications, including its ability to inhibit enzymes, modulate gene expression, and interact with cell receptors.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide has been studied for its potential therapeutic applications, including its ability to inhibit enzymes, modulate gene expression, and interact with cell receptors. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, this compound has been studied for its potential to modulate gene expression, as it has been shown to activate the transcription factor NF-κB. Furthermore, this compound has been studied for its ability to bind to cell receptors, such as the serotonin receptor 5-HT1A.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide is not yet fully understood. However, it is thought to interact with cell receptors, such as the serotonin receptor 5-HT1A, and modulate gene expression by activating the transcription factor NF-κB. Additionally, it is believed to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, this compound has been shown to modulate gene expression by activating the transcription factor NF-κB, and to bind to cell receptors, such as the serotonin receptor 5-HT1A.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, it has been shown to modulate gene expression by activating the transcription factor NF-κB, and to bind to cell receptors, such as the serotonin receptor 5-HT1A. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide. These include further investigation into its mechanism of action, its potential therapeutic applications, and its interactions with cell receptors. Additionally, further research could be conducted into its ability to modulate gene expression and its potential toxicity. Additionally, further studies could be conducted into its ability to interact with other compounds and its potential interactions with other drugs. Finally, more research could be conducted into its potential applications in drug delivery systems and its ability to modulate drug absorption and metabolism.

Synthesis Methods

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide (DM-OA) and 2-(4-fluorophenoxy)ethanol in an acidic medium. The reaction is carried out at room temperature in a solvent such as methanol or water. The product is then purified by column chromatography, and the purity is determined by thin-layer chromatography.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-10-14(11(2)21-18-10)9-15(19)17-7-8-20-13-5-3-12(16)4-6-13/h3-6H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAKOXDPYNVLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.